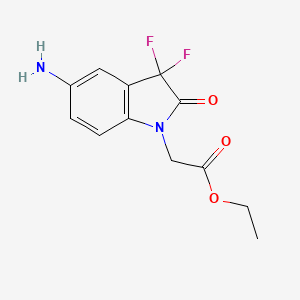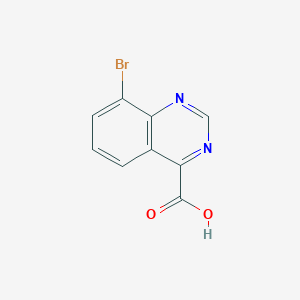
8-Bromoquinazoline-4-carboxylic acid
Overview
Description
“8-Bromoquinazoline-4-carboxylic acid” is a chemical compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 g/mol . It is a light yellow solid and has an InChI code of 1S/C9H5BrN2O2/c10-6-3-1-2-5-7 (6)11-4-12-8 (5)9 (13)14/h1-4H, (H,13,14) .
Synthesis Analysis
The synthesis of quinazoline derivatives, which “8-Bromoquinazoline-4-carboxylic acid” is a part of, has been a topic of interest in recent years due to their significant biological activities . The synthetic methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .
Molecular Structure Analysis
The molecular structure of “8-Bromoquinazoline-4-carboxylic acid” is represented by the InChI code 1S/C9H5BrN2O2/c10-6-3-1-2-5-7 (6)11-4-12-8 (5)9 (13)14/h1-4H, (H,13,14) .
Physical And Chemical Properties Analysis
“8-Bromoquinazoline-4-carboxylic acid” is a light yellow solid . It has a molecular weight of 253.05 g/mol and its InChI code is 1S/C9H5BrN2O2/c10-6-3-1-2-5-7 (6)11-4-12-8 (5)9 (13)14/h1-4H, (H,13,14) .
Scientific Research Applications
Organic Synthesis
8-Bromoquinazoline-4-carboxylic acid: is a valuable building block in organic synthesis. Its bromine atom can be substituted with other groups, making it a versatile precursor for synthesizing a wide range of quinazoline derivatives. These derivatives are crucial for creating small molecules and macromolecules with potential applications in medicinal chemistry and materials science .
Nanotechnology
In nanotechnology, 8-Bromoquinazoline-4-carboxylic acid can be used to modify the surface of nanoparticles. The carboxylic acid group can interact with the surface of metallic nanoparticles or carbon nanostructures like multi-walled carbon nanotubes (MWCNTs), enhancing their dispersion and incorporation into polymer nanomaterials .
Polymers
The carboxylic acid moiety of 8-Bromoquinazoline-4-carboxylic acid can serve as a monomer or an additive in polymerization reactions. It can be used to introduce quinazoline units into polymers, which may impart unique properties such as thermal stability or fluorescence .
Medicinal Chemistry
Quinazoline derivatives, including those derived from 8-Bromoquinazoline-4-carboxylic acid , have shown a broad spectrum of biological activities. They are explored for their potential as sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism agents, and for cancer treatment .
Antioxidant and Anticancer Research
The quinazoline scaffold is a focus in antioxidant and anticancer research. Derivatives of 8-Bromoquinazoline-4-carboxylic acid may exhibit antioxidant properties, which can be leveraged in designing drugs to combat oxidative stress-related diseases. Additionally, their anticancer potential is being explored, with some derivatives showing promise against lung and pancreatic cancers .
Antibacterial and Antifungal Applications
The structural motif of quinazoline is known to possess antibacterial and antifungal activities. Research into 8-Bromoquinazoline-4-carboxylic acid derivatives could lead to the development of new antimicrobial agents, which are particularly important in the face of rising antibiotic resistance .
Antiviral Research
Quinazoline derivatives are also being investigated for their antiviral properties8-Bromoquinazoline-4-carboxylic acid could be used to synthesize compounds with activity against various viral infections, contributing to the development of new antiviral medications .
Drug Discovery and Optimization
In drug discovery, 8-Bromoquinazoline-4-carboxylic acid serves as a key intermediate for synthesizing novel drug molecules. Its derivatives are screened for a variety of pharmacological activities, aiding in the discovery and optimization of new therapeutic agents .
Future Directions
properties
IUPAC Name |
8-bromoquinazoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-6-3-1-2-5-7(6)11-4-12-8(5)9(13)14/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJKHZBEPCRSKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=CN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



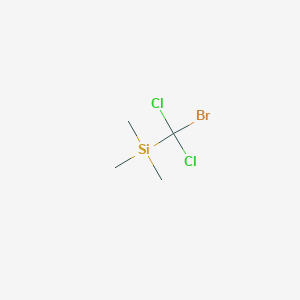
![5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride](/img/structure/B1382685.png)
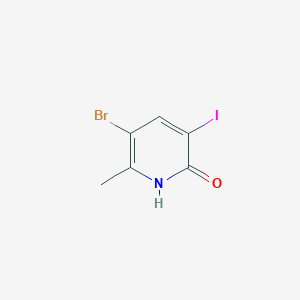
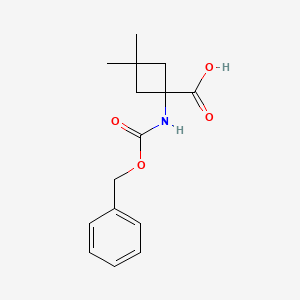
![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1382691.png)
![3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382692.png)
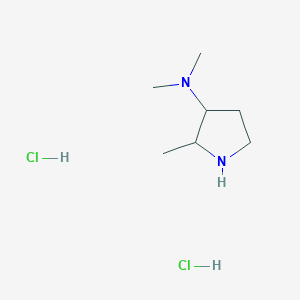
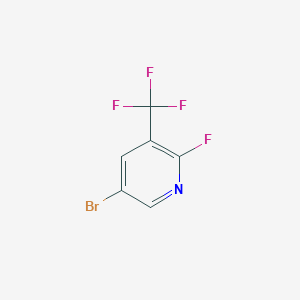
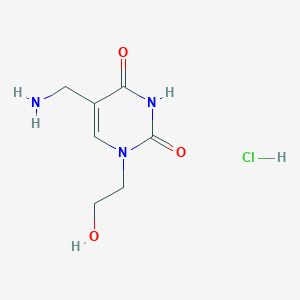


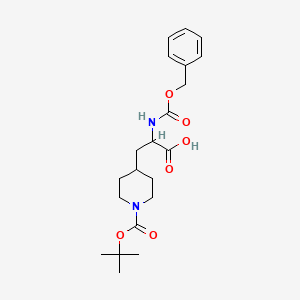
![3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1382703.png)
